molecular formula C11H14Cl2N4O B1435730 2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride CAS No. 2060030-45-5

2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride

Cat. No.: B1435730
CAS No.: 2060030-45-5
M. Wt: 289.16 g/mol
InChI Key: OXDKUBDIWDLVNR-UHFFFAOYSA-N
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Description

2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride is a chemical compound with the molecular formula C11H12N4O·2HCl and a molecular weight of 289.16 g/mol. This compound is characterized by its unique structure, which includes a pyridine ring, a 3-methylazetidin-3-yl group, and a 1,3,4-oxadiazole moiety. It is commonly used in scientific research and various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common synthetic route includes the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting oxadiazole intermediate is then reacted with 3-methylazetidin-3-ylamine to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the importance of optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride is widely used in scientific research due to its unique chemical structure and properties. It has applications in:

  • Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride is unique due to its specific structural features. Similar compounds include:

  • 2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride: This compound shares the oxadiazole and azetidine moieties but lacks the pyridine ring.

  • (3-Methylazetidin-3-yl)methanol hydrochloride: This compound contains the azetidine group but has a different functional group compared to the oxadiazole and pyridine moieties.

These compounds have distinct chemical and biological properties, making them suitable for different applications.

Properties

IUPAC Name

2-(3-methylazetidin-3-yl)-5-pyridin-2-yl-1,3,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.2ClH/c1-11(6-12-7-11)10-15-14-9(16-10)8-4-2-3-5-13-8;;/h2-5,12H,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDKUBDIWDLVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C2=NN=C(O2)C3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride
Reactant of Route 2
2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride
Reactant of Route 5
2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride
Reactant of Route 6
2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride

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